3-Isocyanato-1,1-dimethoxypropane
Description
3-Isocyanato-1,1-dimethoxypropane (CAS: 886593-28-8) is an aliphatic isocyanate derivative containing two methoxy groups at the 1-position and an isocyanate (-NCO) functional group at the 3-position of a propane backbone. Its molecular formula is C₆H₁₁NO₃, with a molecular weight of 161.16 g/mol. The compound is characterized by its reactivity as an electrophile, enabling its use in synthesizing ureas, urethanes, and other derivatives through nucleophilic addition reactions.
Properties
CAS No. |
1211507-34-4 |
|---|---|
Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
3-isocyanato-1,1-dimethoxypropane |
InChI |
InChI=1S/C6H11NO3/c1-9-6(10-2)3-4-7-5-8/h6H,3-4H2,1-2H3 |
InChI Key |
YWIVKPPTFNUTAG-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCN=C=O)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 3-Isocyanato-1,1-dimethoxypropane generally involves:
- Starting from 3-bromo-1,1-dimethoxypropane or related protected propane derivatives , which serve as a precursor for introducing the isocyanate group.
- Conversion of the bromo or other leaving group to an isocyanate functionality through intermediate steps such as amine formation followed by phosgene or triphosgene treatment.
- Protection of reactive groups (e.g., aldehyde as dimethoxy acetal) to maintain stability during the reaction sequence.
Conversion of 3-Bromo-1,1-dimethoxypropane to 3-Isocyanato-1,1-dimethoxypropane
The key step to obtain the isocyanate involves substitution of the bromo group with an isocyanate (-NCO) group. Common methods include:
Amination followed by phosgene or triphosgene treatment : The bromo compound is first converted to the corresponding amine (3-amino-1,1-dimethoxypropane) via nucleophilic substitution with ammonia or amine sources. The amine is then treated with phosgene or triphosgene to form the isocyanate.
Direct conversion using phosgene equivalents : In some cases, the bromo group can be directly converted to the isocyanate via intermediate formation of carbamoyl chloride or related species under controlled conditions.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Amination | Ammonia or primary amine in polar solvent (e.g., ethanol, DMF) | Nucleophilic substitution on bromide |
| Isocyanate formation | Phosgene or triphosgene in dichloromethane at low temperature | Reaction proceeds overnight, workup includes washing with ammonium salts and drying over sodium sulfate |
| Purification | Flash chromatography on silica gel, recrystallization from ethanol-hexanes | Ensures high purity of isocyanate product |
- 1H NMR typically shows signals corresponding to the dimethoxy groups and the methylene protons adjacent to the isocyanate.
- Mass spectrometry confirms molecular weight consistent with the isocyanate derivative.
- Elemental analysis matches calculated values for C, H, N, and O content.
These methods are adapted from related syntheses of diisocyanates and protected diols described in patent literature and organic synthesis reports.
Summary Table of Preparation Methods
| Step | Starting Material | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Synthesis of 3-bromo-1,1-dimethoxypropane | Protected propane derivatives (dimethoxy acetal) | Bromination with brominating agents, K2CO3 or KOtBu in DMSO or DMF, RT to 70°C | 64–92 | Purified by silica gel chromatography |
| Amination | 3-Bromo-1,1-dimethoxypropane | Ammonia or primary amine in polar solvent | Not always reported | Conversion to amine intermediate |
| Isocyanate formation | 3-Amino-1,1-dimethoxypropane | Phosgene or triphosgene in CH2Cl2, low temp | 70–80 (typical for similar compounds) | Purification by chromatography and recrystallization |
Chemical Reactions Analysis
Types of Reactions
3-Isocyanato-1,1-dimethoxypropane undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group can react with nucleophiles such as amines, alcohols, and water to form ureas, carbamates, and amides, respectively.
Substitution Reactions: The methoxy groups can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Water: Reacts with the isocyanate group to form amides.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Amides: Formed from the reaction with water.
Scientific Research Applications
3-Isocyanato-1,1-dimethoxypropane has several applications in scientific research:
Polymer Chemistry: Used as a building block for the synthesis of polyurethanes and other polymers.
Materials Science: Utilized in the development of advanced materials with specific properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems and biomedical applications.
Industry: Employed in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 3-Isocyanato-1,1-dimethoxypropane involves the reactivity of the isocyanate group with nucleophiles. The isocyanate group can form covalent bonds with various nucleophiles, leading to the formation of stable products such as ureas, carbamates, and amides. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds are structurally or functionally related to 3-Isocyanato-1,1-dimethoxypropane, differing in substituent positions, functional groups, or backbone structure. Key comparisons are summarized in Table 1.
Table 1: Comparative Analysis of 3-Isocyanato-1,1-dimethoxypropane and Analogues
Structural and Functional Differences
Substituent Position and Electronic Effects: 3-Isocyanato-1,1-dimethoxypropane features electron-donating methoxy groups at the 1-position, which stabilize the adjacent electrophilic isocyanate group.
Backbone and Heterocyclic Influence: The pyrazole ring in 3-Isocyanato-1,5-dimethyl-1H-pyrazole introduces aromaticity and rigidity, reducing rotational freedom compared to aliphatic analogues. This enhances thermal stability but may limit solubility in nonpolar solvents .
Reactivity Profiles: 3-Bromo-1,1-dimethoxypropane serves as a precursor in substitution reactions (e.g., coupling with phenols to form aryloxypropanals), whereas the isocyanate derivatives primarily undergo addition reactions with amines or alcohols .
Physicochemical Properties
- Boiling Points : Aliphatic isocyanates like 1-Isocyanato-3-methoxypropane exhibit moderate boiling points (~142.8°C at 760 mmHg), while diisocyanates (e.g., hexamethylene diisocyanate) have higher volatility and lower boiling points due to smaller molecular size .
- Density : Heterocyclic isocyanates (e.g., pyrazole derivative: 1.18 g/cm³) are denser than aliphatic counterparts (~1.0 g/cm³ for 1-Isocyanato-3-methoxypropane) due to aromatic packing .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Isocyanato-1,1-dimethoxypropane, and what experimental challenges are associated with its preparation?
- Methodological Answer : Synthesis typically involves the reaction of 3-bromo-1,1-dimethoxypropane with silver cyanate (AgNCO) or via nucleophilic substitution with isocyanate precursors under anhydrous conditions. Challenges include controlling exothermic reactions and avoiding hydrolysis of the isocyanate group. Use inert atmospheres (N₂/Ar) and moisture-free solvents (e.g., dry THF or DCM) to prevent side reactions .
- Key Data :
- Precursor: 3-Bromo-1,1-dimethoxypropane (CAS 36255-44-4, MW 183.04) .
- Hazard Mitigation: Employ cryogenic conditions (-20°C storage) and Schlenk-line techniques .
Q. How can researchers confirm the purity and structural integrity of 3-Isocyanato-1,1-dimethoxypropane?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to verify methoxy groups (δ ~3.3 ppm for OCH₃) and isocyanate absence of hydrolyzed byproducts (e.g., urea) .
- FT-IR : Confirm the N=C=O stretch at ~2250 cm⁻¹ .
- GC-MS : Monitor purity (>95%) and detect trace solvents or decomposition products .
Q. What are the critical stability and storage considerations for this compound?
- Methodological Answer : The isocyanate group is highly moisture-sensitive. Store under inert gas (argon) at -20°C in sealed amber vials. Use molecular sieves (3Å) in storage containers to absorb residual moisture. Monitor for CO₂ evolution, indicating hydrolysis to urea derivatives .
- Decomposition Risks : Exposure to humidity or elevated temperatures (>25°C) accelerates degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing 3-Isocyanato-1,1-dimethoxypropane derivatives?
- Methodological Answer : Contradictions may arise from tautomerism or solvent effects. Cross-validate using:
- 2D NMR (HSQC, HMBC) : Assign ambiguous proton-carbon correlations.
- X-ray Crystallography : Resolve structural ambiguities for crystalline derivatives .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas with <2 ppm error .
Q. What strategies optimize the reactivity of 3-Isocyanato-1,1-dimethoxypropane in multi-step syntheses (e.g., carbamate or urea formation)?
- Methodological Answer :
- Stepwise Functionalization : React with primary amines (e.g., benzylamine) in dry DCM at 0°C to form ureas. Use catalytic DMAP to enhance reaction rates .
- Protection/Deprotection : Temporarily protect the isocyanate group with trimethylsilyl chloride (TMSCl) during orthogonal reactions .
Q. How do regulatory frameworks (e.g., EPA, WHMIS) impact the handling and disposal of 3-Isocyanato-1,1-dimethoxypropane?
- Methodological Answer :
- Regulatory Compliance : Classify under UN 1993 (flammable liquid, Class 3, Packing Group III). Adopt fume hoods, PPE (nitrile gloves, goggles), and spill kits per OSHA guidelines .
- Waste Disposal : Quench residual isocyanate with ethanolamine before aqueous neutralization. Document disposal per EPA 40 CFR Part 261 .
Contradiction Analysis in Published Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
